N,N-Dimethylpyrrolidinium-d8 Chloride

Description

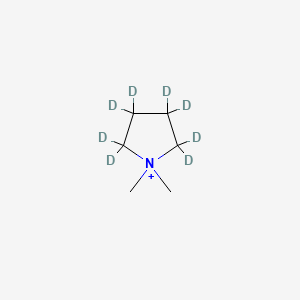

Structure

3D Structure

Properties

CAS No. |

189570-22-7 |

|---|---|

Molecular Formula |

C6H14N+ |

Molecular Weight |

108.234 |

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuterio-1,1-dimethylpyrrolidin-1-ium |

InChI |

InChI=1S/C6H14N/c1-7(2)5-3-4-6-7/h3-6H2,1-2H3/q+1/i3D2,4D2,5D2,6D2 |

InChI Key |

GARJMFRQLMUUDD-SQUIKQQTSA-N |

SMILES |

C[N+]1(CCCC1)C |

Synonyms |

1,1-Dimethylpyrrolidinium-d8 Chloride; |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of N,n Dimethylpyrrolidinium D8 Chloride

Synthesis of Parent N,N-Dimethylpyrrolidinium Cation Precursors

The synthesis of the non-deuterated parent compound, N,N-Dimethylpyrrolidinium Chloride, is a prerequisite for the subsequent deuteration step. This is typically achieved through standard organic chemistry pathways.

The most conventional method for preparing quaternary ammonium (B1175870) salts is the Menshutkin reaction. semanticscholar.org This reaction involves the alkylation of a tertiary amine with an alkyl halide. semanticscholar.orgdtic.mil In the case of N,N-Dimethylpyrrolidinium Chloride, the synthesis starts with the tertiary amine N-methylpyrrolidine. This precursor is then reacted with a methylating agent, typically a methyl halide such as methyl chloride, to yield the final quaternary salt.

The synthesis of the N-methylpyrrolidine precursor itself can be accomplished through various routes, including the reaction of 1,4-dichlorobutane (B89584) with methylamine. google.comgoogle.com

Growing environmental and safety concerns have driven the development of halogen-free synthesis routes. These methods avoid the use of toxic alkyl halides. A prominent green alternative is the use of dimethyl carbonate (DMC) as an alkylating agent. inoe.roresearchgate.net DMC is an environmentally benign reagent that can effectively methylate tertiary amines to form quaternary ammonium salts, with methanol (B129727) and carbon dioxide as the only byproducts. nih.gov This approach offers a safer and more sustainable pathway to N,N-Dimethylpyrrolidinium compounds. inoe.roepa.gov

Another potent, though more toxic, halogen-free option is dimethyl sulfate. google.comnih.gov It is a strong methylating agent used for the quaternization of tertiary amines, often in solvent-free conditions. google.com These halogen-free pathways are increasingly important for industrial-scale synthesis where minimizing hazardous waste is a priority.

Validation of Deuterium (B1214612) Incorporation and Structural Integrity

High-resolution mass spectrometry (HR-MS) is used to determine the isotopic enrichment and purity of the final compound. nih.gov By analyzing the mass-to-charge ratio, HR-MS can precisely measure the mass increase resulting from the replacement of hydrogen atoms with deuterium, allowing for the calculation of the percentage of isotopic purity. google.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure.

¹H NMR (Proton NMR): Comparing the ¹H NMR spectrum of the deuterated compound with its non-deuterated analog allows for the confirmation of deuterium incorporation. The disappearance or significant reduction of a signal corresponding to a specific proton indicates that it has been replaced by a deuterium atom. nih.gov

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A strong peak in the ²H NMR spectrum confirms the presence and effectiveness of the deuteration. It is particularly useful for studying molecular dynamics and orientation in solid-state samples.

Together, these methods provide a comprehensive validation of the synthesis, ensuring both the structural integrity and the isotopic purity of the N,N-Dimethylpyrrolidinium-d8 Chloride. nih.gov

Interactive Data Table: Analytical Validation Techniques

| Analytical Technique | Information Provided | Key Findings/Application | References |

| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, Isotopic purity, Molecular weight confirmation. | Calculates the percentage of deuterium incorporation by analyzing H/D isotopolog ions. google.comnih.gov | google.com, nih.gov, wikipedia.org |

| ¹H NMR Spectroscopy | Location of deuterium incorporation, Structural integrity. | Disappearance of proton signals confirms replacement by deuterium. nih.gov | nih.gov, nih.gov |

| ²H NMR Spectroscopy | Direct confirmation of deuteration, Molecular dynamics. | A strong signal verifies the presence of deuterium; useful for solid-state analysis. |

Applications of N,n Dimethylpyrrolidinium D8 Chloride in Advanced Analytical Chemistry

Role as an Internal Standard in Quantitative Chromatographic Analysis

The primary application of N,N-Dimethylpyrrolidinium-d8 Chloride is as an internal standard in quantitative analysis, most notably in chromatographic methods coupled with mass spectrometry (LC-MS). An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby compensating for variations in sample preparation, injection volume, and instrument response.

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. nih.gov this compound is ideally suited for this purpose when quantifying its non-deuterated counterpart, N,N-Dimethylpyrrolidinium Chloride, or other structurally similar quaternary ammonium (B1175870) compounds.

The principle of IDMS involves creating a mixture of the sample containing the analyte and a known quantity of the isotopically labeled standard. This mixture is then analyzed by mass spectrometry. Since the labeled and unlabeled compounds are chemically identical, they behave similarly during sample extraction, cleanup, and chromatographic separation. The mass spectrometer, however, can distinguish between the two based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the analyte to that of the internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. This method effectively minimizes errors arising from matrix effects and variations in instrument performance.

Table 1: Key Research Findings in Isotopic Dilution Mass Spectrometry

| Research Focus | Key Findings |

|---|---|

| Quantification of Quaternary Ammonium Compounds | The use of deuterated internal standards, such as those structurally related to this compound, significantly improves the accuracy and precision of quantifying quaternary ammonium compounds in complex matrices like soil and sewage sludge. |

| Trace Analysis | IDMS using deuterated standards enables the reliable quantification of analytes at very low concentrations, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range. |

| Method Validation | The application of IDMS is a cornerstone in the validation of analytical methods, providing a robust means to assess accuracy and precision as per international guidelines. |

A key consideration when using deuterated internal standards is the potential for isotopic effects on chromatographic retention times. Deuterium (B1214612) atoms are slightly smaller and form slightly stronger bonds than protium (B1232500) (the common isotope of hydrogen). In reversed-phase chromatography, deuterated compounds can be slightly more polar than their non-deuterated analogs, which may cause them to elute slightly earlier from the chromatographic column. nih.govresearchgate.net

This phenomenon, known as the deuterium isotope effect, can lead to a partial separation of the analyte and the internal standard. researchgate.net While often minor, this separation can impact the accuracy of quantification if not properly accounted for, as the two compounds may experience different matrix effects at slightly different retention times. It is therefore crucial during method development to evaluate the chromatographic behavior of both the analyte and this compound to ensure co-elution or to develop integration methods that accurately account for any separation. Studies have shown that the location of deuterium substitution can influence the magnitude of this effect. nih.gov

Development and Validation of Analytical Methods Utilizing Deuterated Standards

The use of this compound is integral to the development and validation of new analytical methods, ensuring they meet the stringent requirements for accuracy, precision, and reliability.

In electrospray ionization mass spectrometry (ESI-MS), the efficiency of ion formation can be highly dependent on the analyte's structure and the composition of the mobile phase. nih.govnih.gov Quaternary ammonium compounds like N,N-Dimethylpyrrolidinium are permanently charged, which generally leads to good ionization efficiency in positive ion mode ESI. However, the presence of matrix components can suppress or enhance the analyte signal.

By using this compound as an internal standard, any variations in ionization efficiency that affect the analyte will similarly affect the internal standard. nih.gov This normalization is crucial for obtaining accurate quantitative results. The addition of mobile phase modifiers, such as small amounts of acid, can further enhance the signal by promoting protonation, although this is less critical for permanently charged species. researchgate.net The choice of solvent can also play a significant role in ionization efficiency. nih.gov

The use of isotopically labeled standards like this compound is particularly advantageous for trace analysis, where analyte concentrations are very low and matrix interference is a significant challenge. The chemical and physical similarity between the analyte and the deuterated standard ensures that losses during sample preparation and extraction are compensated for, leading to higher accuracy and precision.

Method validation, a formal process to demonstrate that an analytical method is suitable for its intended purpose, heavily relies on the use of such standards. nih.govresearchgate.net Key validation parameters such as accuracy, precision (repeatability and intermediate precision), linearity, and limits of detection and quantification are all more robustly assessed when a high-quality internal standard is employed.

Table 2: Method Validation Parameters Improved by Deuterated Standards

| Validation Parameter | Contribution of this compound |

|---|---|

| Accuracy | Corrects for analyte loss during sample processing and for matrix-induced signal suppression or enhancement, leading to more accurate results. |

| Precision | Minimizes variability introduced during sample preparation and analysis, resulting in lower relative standard deviations (RSD) for replicate measurements. |

| Linearity | Helps to establish a more reliable linear relationship between analyte concentration and instrument response over a defined range. |

| Limit of Quantification (LOQ) | Enables more confident and precise measurement at the lower end of the calibration range. |

N,n Dimethylpyrrolidinium Cation in Materials Science and Chemical Systems

Integration into Ionic Liquids and Organic Electrolytes

The unique physicochemical properties of the N,N-dimethylpyrrolidinium cation make it a valuable component in the formulation of ionic liquids (ILs) and organic electrolytes for various electrochemical applications. nih.govmdpi.com These materials, composed entirely of ions, offer advantages such as low volatility, high thermal stability, and wide electrochemical windows. nih.govmdpi.comresearchgate.netyoutube.com

Ionic liquids incorporating the N,N-dimethylpyrrolidinium cation are extensively researched for their potential in energy storage devices like lithium-ion batteries and supercapacitors. nih.govmdpi.com The choice of the anion paired with the pyrrolidinium (B1226570) cation significantly influences the resulting IL's physical and electrochemical characteristics, such as ionic conductivity and viscosity. nih.gov For instance, combining the N,N-diethylpyrrolidinium cation with anions like fluorosulfonyl(trifluoromethanesulfonyl)imide ([FTFSI]⁻) and dicyanamide (B8802431) ([DCA]⁻) results in room temperature ionic liquids with low viscosity. rsc.orgrsc.org

The electrochemical performance of these ILs is a critical factor in their application. For example, pyrrolidinium-based ILs are known for their wide electrochemical stability windows (ESW), which can be as high as 7.0V, making them suitable for high-voltage applications. nih.govresearchgate.net The electrochemical windows of pyrrolidinium species with a thiocyanate (B1210189) anion have been determined to be around 3.5 V. researchgate.net

Table 1: Properties of Various N,N-Dialkylpyrrolidinium-Based Ionic Liquids

| Cation | Anion | Melting Point (°C) | Ionic Conductivity (S/cm) | Key Feature | Reference |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | Dicyanamide ([DCA]⁻) | Room Temperature IL | - | Low viscosity | rsc.orgrsc.org |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | Fluorosulfonyl(trifluoromethanesulfonyl)imide ([FTFSI]⁻) | Room Temperature IL | - | Low viscosity | rsc.orgrsc.org |

| N,N-dimethylpyrrolidinium ([DMPyr]⁺) | Thiocyanate (SCN⁻) | - | - | Electrochemical Window: 3.5 V | researchgate.net |

| Poly(diallyldimethylammonium) | Bis(trifluoromethanesulfonyl)imide (TFSI⁻) | - | > 10⁻⁴ S/cm at RT | Wide Electrochemical Window (7.0V) | researchgate.net |

Organic ionic plastic crystals (OIPCs) are a class of solid-state electrolytes that exhibit properties like non-flammability and plasticity, making them promising for safer energy storage. researchgate.net Pyrrolidinium cations are frequently used in the design of OIPCs. rsc.orgrsc.orgkci.go.kr The conductivity in these materials is often attributed to defect migration. aip.org

The combination of the N,N-diethylpyrrolidinium cation with anions such as bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻), bis(fluorosulfonyl)imide ([FSI]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), and tetrafluoroborate (B81430) ([BF₄]⁻) leads to the formation of OIPCs. rsc.orgrsc.org Notably, N,N-diethylpyrrolidinium bis(fluorosulfonyl)amide ([C₂epyr][FSA]) demonstrates high ionic conductivity while maintaining a broad temperature range for its plastic crystal phase. researchgate.net The doping of these materials with lithium salts, such as LiFSA, can further enhance ionic conductivity. researchgate.net For instance, the conductivity of the high-temperature phase of N,N-dimethylpyrrolidinium tetrafluoroborate ([N₁₁pyr]BF₄) increases by over an order of magnitude with the addition of 8 wt% LiBF₄. mdpi.com

Research has also explored the use of N,N-dimethylpyrrolidinium hydroxide, which exhibits high ionic conductivity in its solid state (7 × 10⁻³ S cm⁻¹ at 25°C). researchgate.net

Table 2: Examples of N,N-Dialkylpyrrolidinium-Based Organic Ionic Plastic Crystals

| Cation | Anion | Key Feature | Reference |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | Bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) | Forms OIPC | rsc.orgrsc.org |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | Bis(fluorosulfonyl)imide ([FSI]⁻) | Forms OIPC, high conductivity | rsc.orgrsc.org |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | Hexafluorophosphate ([PF₆]⁻) | Forms OIPC | rsc.orgrsc.org |

| N,N-diethylpyrrolidinium ([C₂epyr]⁺) | Tetrafluoroborate ([BF₄]⁻) | Forms OIPC | rsc.orgrsc.org |

| N-ethyl-N-methylpyrrolidinium ([C₂mpyr]⁺) | Bis(fluorosulfonyl)amide ([FSA]⁻) | Wide plastic crystal temperature range | researchgate.net |

| N,N-dimethylpyrrolidinium ([N₁₁pyr]⁺) | Tetrafluoroborate ([BF₄]⁻) | High ionic conductivity in plastic phase | mdpi.com |

The electrochemical stability window (ESW) is a crucial parameter for electrolytes, as it dictates the operational voltage range of an electrochemical device. nih.gov Pyrrolidinium-based electrolytes are known for their wide ESWs, which is a significant advantage for high-energy-density batteries. nih.govyoutube.com For example, electrolytes based on poly(diallyldimethylammonium) bis(fluorosulfonyl)imide (PDADMAFSI) and N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (PYR₁₃FSI) exhibit outstanding chemical stability and a wide electrochemical stability window. youtube.com

Studies have shown that the choice of both the cation and the anion influences the ESW. nih.gov For instance, pyrrolidinium salts with fluorinated anions tend to have enhanced stability in high-voltage applications. The electrochemical windows for some pyrrolidinium-based systems have been measured to be around 3.5 V to 7.0 V. researchgate.netresearchgate.net The high oxidative stability of these electrolytes makes them compatible with high-voltage cathodes like LiNi₀.₈Mn₀.₁Co₀.₁O₂ and LiMn₁.₅Ni₀.₅O₄. youtube.com

Intercalation Chemistry with Layered Materials

The intercalation of organic molecules into layered materials like kaolinite (B1170537) can create novel nanohybrid materials with altered properties. cambridge.org Kaolinite, a clay mineral, has a layered structure that can accommodate guest molecules between its aluminosilicate (B74896) sheets. nih.gov

Pyrrolidinium salts can be intercalated into kaolinite, typically by first pre-intercalating the kaolinite with a swelling agent like dimethyl sulfoxide (B87167) (DMSO). cambridge.org The pyrrolidinium salt then displaces the DMSO molecules. This process is confirmed by techniques such as X-ray diffraction (XRD), ¹³C magic angle spinning nuclear magnetic resonance (MAS NMR), and Fourier transform infrared spectroscopy (FTIR). cambridge.org

Structural models based on characterization data suggest that the intercalated pyrrolidinium salt covers two or three structural units of kaolinite, depending on the specific salt's structure and size. cambridge.org This intercalation leads to a significant improvement in the thermal stability of the resulting nanohybrid material compared to the pre-intercalated kaolinite. cambridge.org

Thermal Stability Enhancement in Intercalated Systems

The intercalation of N,N-Dimethylpyrrolidinium cations into layered materials, such as clays (B1170129), has been shown to enhance the thermal stability of the resulting composite material. This is of particular interest in the development of polymer nanocomposites, where the exfoliated clay layers are dispersed within a polymer matrix to improve its mechanical and thermal properties.

The thermal decomposition of organo-montmorillonites, which are montmorillonite (B579905) clays modified with organic surfactants, is a key factor in their application. The introduction of quaternary ammonium (B1175870) salts, including those with pyrrolidinium cations, into the interlayer spaces of montmorillonite can significantly alter the thermal degradation profile of the material. researchgate.netmdpi.com Studies on montmorillonite intercalated with various long-chain surfactants have shown that the clay mineral can influence the pyrolysis of the organic component. researchgate.net The thermal decomposition of these organoclays typically occurs in multiple steps, corresponding to the loss of physisorbed water, the decomposition of the intercalated organic cation, and the dehydroxylation of the clay lattice itself. mdpi.com

For instance, the thermal analysis of montmorillonite modified with surfactants reveals that the decomposition temperature of the organic component is often increased upon intercalation. researchgate.net The strong electrostatic interactions between the cationic head of the surfactant and the negatively charged silicate (B1173343) layers of the clay contribute to this enhanced stability. cambridge.org The confinement of the organic cations within the interlayer galleries also plays a role in altering their thermal decomposition pathways. researchgate.net While specific thermogravimetric analysis (TGA) data for N,N-Dimethylpyrrolidinium-intercalated montmorillonite is not widely available in comparative tables, the general principles observed for other quaternary ammonium surfactants can be applied. The thermal stability of such systems is influenced by the nature of the organic cation and its interaction with the clay surface.

Table 1: General Thermal Decomposition Stages of Organo-Montmorillonite

| Temperature Range (°C) | Decomposition Event |

|---|---|

| < 200 | Loss of adsorbed and interlayer water |

| 200 - 500 | Decomposition of intercalated organic cations |

| > 500 | Dehydroxylation of the montmorillonite lattice |

This table presents a generalized overview of the thermal decomposition process for organo-montmorillonites.

Role in Host-Guest Chemistry and Container Molecule Research

The participation of the N,N-Dimethylpyrrolidinium cation in host-guest chemistry and as a component in the formation of container molecules is an area of emerging interest, though less explored than its other applications. Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion, held together by non-covalent interactions.

While extensive research has focused on host molecules like cyclodextrins and calixarenes, the interactions of these with pyrrolidinium-based ionic liquids have been investigated to some extent. For example, studies have explored the interfacial behavior of systems containing pyrrolidinium-based ionic liquids and β-cyclodextrin. researchgate.net Such research provides insights into the ion-solvent and ion-ion interactions that can be fundamental to understanding potential host-guest complexation. researchgate.net

The formation of supramolecular complexes is governed by a variety of non-covalent forces, including hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.netnih.gov The charge and structure of the N,N-Dimethylpyrrolidinium cation make it a potential candidate for encapsulation within appropriately sized and functionalized host molecules. However, specific studies detailing the encapsulation of the N,N-Dimethylpyrrolidinium cation as a primary guest in well-defined container molecules are limited in the current literature. The focus has often been on larger or more functionally complex guest molecules. nih.gov

Applications in Catalysis and Reaction Media

N,N-Dimethylpyrrolidinium-based ionic liquids have proven to be effective solvents and, in some cases, co-catalysts for a variety of organic reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to conventional volatile organic solvents.

N,N-Dimethylpyrrolidinium-Based Ionic Liquids as Solvents in Organic Reactions

The use of pyrrolidinium-based ionic liquids as solvents has been shown to influence the rate and selectivity of important organic reactions, such as the Diels-Alder and Heck reactions.

In the context of the Diels-Alder reaction , a powerful tool for the formation of cyclic compounds, the choice of solvent is crucial. Pyrrolidinium-based ionic liquids have been shown to be effective media for these reactions. alfa-chemistry.comconicet.gov.ar For example, the reaction between cyclopentadiene (B3395910) and alkyl acrylates in the presence of a pyrrolidinium ionic liquid can lead to shorter reaction times and higher conversions compared to conventional organic solvents. alfa-chemistry.com The endo/exo selectivity of the Diels-Alder adducts can also be influenced by the specific pyrrolidinium ionic liquid used. alfa-chemistry.comnih.govrsc.org

The Heck reaction , a palladium-catalyzed cross-coupling reaction, is another area where pyrrolidinium-based ionic liquids have found application. semanticscholar.org These ionic liquids can serve as the reaction medium and, in some cases, can stabilize the palladium catalyst, leading to improved catalytic activity and recyclability. rsc.orgnih.gov The absence of volatile organic compounds and the potential for catalyst reuse are significant advantages from a green chemistry perspective. nih.gov

Table 2: Representative Organic Reactions in Pyrrolidinium-Based Ionic Liquids

| Reaction | Reactants | Product Type | Ionic Liquid Example | Observed Effect |

|---|---|---|---|---|

| Diels-Alder | Cyclopentadiene + Methyl Acrylate | Cycloaddition Adduct | Pyrrolidinium-based IL | Increased reaction rate and conversion alfa-chemistry.com |

| Heck Coupling | Iodobenzene + Styrene | Substituted Alkene | Pyrrolidinium-based IL | Efficient catalysis and potential for catalyst recycling semanticscholar.orgrsc.org |

| Suzuki Coupling | Aryl Halide + Boronic Acid | Biaryl | Nitrile-functionalized Pyrrolidinium IL | Formation of nanoparticle catalyst reservoirs rsc.org |

This table provides examples of organic reactions where pyrrolidinium-based ionic liquids have been used as solvents.

Mechanistic Insights into Reactions in Pyrrolidinium Ionic Liquids

The role of N,N-Dimethylpyrrolidinium-based ionic liquids in influencing reaction mechanisms extends beyond that of a simple, inert solvent. The ionic nature of the medium can have a profound effect on the stability of transition states and reactive intermediates.

In the Heck reaction , for instance, the mechanism is generally understood to proceed through a Pd(0)/Pd(II) catalytic cycle. alfa-chemistry.com The ionic liquid can influence this cycle in several ways. It can stabilize the active palladium catalyst, potentially preventing aggregation into inactive palladium black. nih.gov Furthermore, the ions of the liquid can interact with the catalytic species, affecting their reactivity and selectivity. In some cases, the ionic liquid itself can be a source of ligands for the metal center.

For Diels-Alder reactions , the polarity and hydrogen bond donating ability of the ionic liquid can play a significant role. researchgate.net These properties can influence the energy of the frontier molecular orbitals of the reactants, thereby affecting the reaction rate. The organized, nanostructured environment within the ionic liquid can also lead to preferential orientation of the reactants, influencing the stereoselectivity of the reaction. While many studies have focused on imidazolium-based ionic liquids, the principles of solvent-solute interactions are also applicable to pyrrolidinium-based systems. rsc.orgnih.govresearchgate.net The specific structure of the N,N-Dimethylpyrrolidinium cation, with its localized charge and alkyl groups, will dictate its specific interactions with the reacting species.

Computational and Theoretical Investigations of N,n Dimethylpyrrolidinium D8 Chloride

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscapes of molecular systems. For the N,N-Dimethylpyrrolidinium cation, these studies reveal key details about its stability and interactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.comaps.org It has been widely applied to study the properties of ionic liquids, including those based on the pyrrolidinium (B1226570) cation. researchgate.netresearchgate.net DFT calculations allow for the determination of optimized molecular geometries, vibrational frequencies, and the relative energies of different conformations of the N,N-Dimethylpyrrolidinium cation.

The pyrrolidinium ring can adopt several conformations, primarily described as envelope and twisted forms. DFT calculations help in identifying the most stable conformers and the energy barriers between them. For the N,N-Dimethylpyrrolidinium cation, the orientation of the two methyl groups (d8 in this specific isotopologue) relative to the ring also contributes to the conformational landscape.

Table 1: Calculated Relative Energies of N,N-Dimethylpyrrolidinium Cation Conformers using DFT (Note: This table is illustrative and based on typical findings for pyrrolidinium-based cations. Specific values for the d8 chloride salt would require dedicated calculations.)

| Conformer | Description | Relative Energy (kJ/mol) |

| E_ax | Envelope with axial methyl | 0.00 |

| E_eq | Envelope with equatorial methyl | 2.50 |

| T | Twisted | 5.10 |

These calculations indicate that the envelope conformation with the methyl groups in a pseudo-axial position is often the most energetically favorable. The energy differences between conformers are relatively small, suggesting that multiple conformations can coexist at room temperature.

The interactions between the N,N-Dimethylpyrrolidinium-d8 cation and the chloride anion, as well as interactions between the ions and any solvent molecules, are critical for understanding the properties of the bulk material. warse.org DFT can be used to model these interactions. acs.org The stabilization of the ionic pair is primarily due to strong electrostatic attraction between the positively charged cation and the negatively charged chloride anion.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Transport Properties

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into macroscopic properties derived from microscopic interactions. nih.gov

MD simulations of pyrrolidinium-based ionic liquids have been instrumental in characterizing their liquid structure and the mechanisms of ion transport. researchgate.net Simulations reveal the radial distribution functions (RDFs) between different ionic species, which describe the probability of finding one ion at a certain distance from another. The RDF for the N,N-Dimethylpyrrolidinium cation and chloride anion would show a sharp first peak at a short distance, indicating strong ion pairing.

Table 2: Typical Diffusion Coefficients for Pyrrolidinium-Based Ionic Liquids from MD Simulations (Note: Values are representative and depend on temperature and the specific force field used.)

| Ion | Diffusion Coefficient (x 10⁻¹¹ m²/s) |

| N,N-Dimethylpyrrolidinium cation | 1.5 - 3.0 |

| Chloride anion | 2.0 - 4.0 |

MD simulations also allow for the study of the conformational flexibility of the N,N-Dimethylpyrrolidinium cation in the condensed phase. researchgate.net Unlike the gas-phase calculations from DFT, simulations in the liquid state show rapid transitions between the different envelope and twisted conformations of the pyrrolidinium ring. The presence of surrounding ions influences the conformational preferences and the dynamics of these transitions. This flexibility is an important factor in determining the physical properties of the ionic liquid, such as its viscosity and melting point.

Theoretical Approaches to Reaction Mechanisms Involving N,N-Dimethylpyrrolidinium Cations

Theoretical methods can be employed to investigate the potential reactivity of the N,N-Dimethylpyrrolidinium cation. nih.gov While generally considered stable, under certain conditions, such as in electrochemical applications, the cation can undergo decomposition reactions. DFT calculations can be used to map out the potential energy surfaces for proposed reaction pathways, such as deprotonation (or in this case, deuteration) or ring-opening reactions. By calculating the activation energies for these pathways, it is possible to predict the most likely degradation mechanisms. For instance, the abstraction of a deuterium (B1214612) atom from the carbon adjacent to the nitrogen is a potential degradation pathway that can be studied theoretically.

Future Research Directions and Emerging Applications for Deuterated N,n Dimethylpyrrolidinium Chloride

Exploration of Novel Deuteration Pathways and Labeling Sites

The synthesis of N,N-Dimethylpyrrolidinium-d8 Chloride and other deuterated quaternary ammonium (B1175870) salts is foundational to their application in research. Future efforts are increasingly directed towards developing more efficient, scalable, and site-selective deuteration methods.

The primary method for synthesizing quaternary ammonium compounds is the Menschutkin reaction, which involves the alkylation of a tertiary amine. researchgate.net For this compound, this would typically involve reacting a deuterated N-methylpyrrolidine with a deuterated methyl halide. However, researchers are exploring more nuanced pathways to control the precise location and number of deuterium (B1214612) atoms.

One promising area is the development of selective H/D exchange reactions on pre-formed pyrrolidinium (B1226570) cations. researchgate.net Studies on similar ionic liquids, such as those based on imidazolium, have shown that the H/D exchange can be influenced by the choice of solvent (e.g., D₂O, CD₃OD) and the basicity of the anion. researchgate.netresearchgate.net This approach could allow for the targeted deuteration of specific positions on the pyrrolidinium ring or the methyl groups, creating a library of isotopologues. Each isotopologue can then be used to probe different aspects of molecular interactions and reactivity. For instance, selectively deuterating the methyl groups versus the pyrrolidinium ring can help distinguish their respective roles in interfacial phenomena. dntb.gov.uarsc.org

Development of Advanced Characterization Techniques for Deuterated Analogs

The utility of this compound is intrinsically linked to the analytical techniques used to study it. While standard methods provide basic characterization, advanced techniques are being developed to leverage the unique properties of the deuterium label.

Interactive Table: Advanced Characterization Techniques

| Technique | Application for this compound | Key Insights | Supporting Evidence |

|---|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and determination of deuteration degree. | ²H NMR directly detects the deuterium nuclei, while ¹H NMR can quantify the degree of deuteration by integrating the residual proton signals. researchgate.net 2D NMR techniques can confirm the specific sites of deuteration. researchgate.net | researchgate.netresearchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Unambiguous identification of the quaternary ammonium cation. | Electrospray ionization (ESI) MS can be challenging for differentiating a permanently charged cation (M⁺) from a protonated species ([M+H]⁺). nih.gov A novel method involves using trifluoroacetic acid in negative ESI mode to form a characteristic [M+2TFA]⁻ ion cluster, which upon fragmentation confirms the quaternary structure by the absence of a [2TFA+H]⁻ ion. nih.gov | researchgate.netnih.gov |

| Neutron Reflectometry/Scattering | Probing interfacial structures and molecular arrangements. | This is a premier technique for which deuteration is essential. The significant difference in neutron scattering length density between hydrogen and deuterium creates "contrast". dntb.gov.ua By selectively deuterating parts of the molecule or the solvent, researchers can make specific components "visible" or "invisible" to neutrons, allowing for detailed structural analysis of phenomena like the electric double layer at an electrode surface. rsc.organsto.gov.au | dntb.gov.uarsc.organsto.gov.au |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Information on interactions between the cation and anion. | The vibrational modes in FTIR spectra are sensitive to the molecular structure and intermolecular forces. Comparing the spectra of deuterated and non-deuterated analogs can reveal subtle changes in cation-anion interactions. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

These advanced techniques, particularly when used in combination, provide a comprehensive understanding of the structure, purity, and behavior of this compound, which is essential for its application in complex systems.

Expanded Utility in Emerging Electrochemical Systems and Advanced Materials

The non-deuterated form of N,N-Dimethylpyrrolidinium chloride is already utilized in electrochemical systems, such as an electrolyte component in supercapacitors. The deuterated version, this compound, is not intended to fundamentally change the bulk electrochemical properties but rather to serve as a powerful analytical tool to understand and improve these systems.

In electrochemistry, the structure of the electric double layer (EDL) at the electrode-electrolyte interface governs the performance of devices like batteries and supercapacitors. By using this compound in combination with neutron reflectometry, researchers can precisely map the orientation and distribution of the pyrrolidinium cations and chloride anions within the EDL under an applied potential. dntb.gov.uarsc.org This provides invaluable, direct experimental evidence that can validate or refine molecular dynamics simulations, ultimately leading to the rational design of electrolytes with superior performance and stability, especially for use in extreme environments. ansto.gov.au

In the field of advanced materials, quaternary ammonium compounds (QACs) are incorporated into polymers to create antimicrobial surfaces, catalysts, and other functional materials. nih.govresearchgate.net The synthesis of composites can be achieved through both covalent and non-covalent methods. researchgate.net Using this compound during material development allows for detailed investigation of the distribution of the QAC within the polymer matrix and its interaction with other components. Techniques like solid-state NMR and neutron scattering can leverage the deuterium label to study the structure and dynamics of the QAC within the final material, helping to optimize its properties.

Development of High-Throughput Screening Methodologies for Deuterated Quaternary Ammonium Compounds

High-throughput screening (HTS) uses automation, miniaturization, and parallel processing to rapidly evaluate large numbers of chemical compounds for a specific property. youtube.com This methodology, which has revolutionized drug discovery, is increasingly being applied to materials science and chemical development. sigmaaldrich.com

For quaternary ammonium compounds, HTS methods are being developed to screen for properties such as antimicrobial efficacy, toxicity, or performance as phase-transfer catalysts. wikipedia.org These screening methods often rely on rapid and sensitive analytical techniques like flow-injection mass spectrometry (FI/MS) or liquid chromatography-mass spectrometry (LC-MS), which can quantify trace levels of QACs in various media. nih.govrsc.org

The future application of HTS to deuterated compounds like this compound involves creating libraries of selectively deuterated analogs and screening them for desired properties. For example, an HTS workflow could be designed to:

Synthesize a library of pyrrolidinium salts with deuterium labels at different positions using automated robotic platforms. youtube.com

Formulate these salts into electrolytes or polymer composites.

Screen the resulting systems for key performance indicators such as ionic conductivity, thermal stability, or antimicrobial activity.

Analyze the results to build structure-property relationships, correlating the position of the deuterium label with observed effects.

Such an approach could dramatically accelerate the discovery of optimized deuterated compounds for specific applications, moving beyond using this compound solely as a passive analytical probe to actively designing deuterated QACs with enhanced functional properties.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethylpyrrolidinium-d8 Chloride, and how can reaction efficiency be optimized?

Methodological Answer: The synthesis typically involves quaternization of pyrrolidine derivatives using deuterated methylating agents (e.g., CD3I) followed by chloride ion exchange. Key optimization steps include:

- Temperature Control : Maintain reaction temperatures between 0–5°C during methylation to minimize side reactions like over-alkylation .

- Solvent Selection : Use anhydrous deuterated solvents (e.g., D2O or CD3OD) to preserve isotopic integrity and enhance reaction yield .

- Purification : Employ recrystallization in deuterated ethanol or ion-exchange chromatography to isolate the product with ≥98% isotopic purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How does the deuterium substitution in this compound influence its behavior in NMR studies compared to the non-deuterated form?

Methodological Answer:

- Isotopic Effects : Deuteration reduces signal splitting in 1H NMR, simplifying spectral analysis of adjacent protons. For example, the pyrrolidinium ring protons exhibit sharper singlet/multiplet patterns due to eliminated coupling with deuterated methyl groups .

- Relaxation Times : Deuterated methyl groups increase T1 relaxation times, requiring adjusted acquisition parameters (e.g., longer repetition delays in 13C NMR) .

Q. What strategies are recommended for resolving contradictions in experimental data when studying the ionic properties of this compound under varying solvent conditions?

Methodological Answer:

- Systematic Solvent Screening : Test ionic conductivity in deuterated vs. non-deuterated solvents (e.g., D2O vs. H2O) to isolate isotope effects. Use impedance spectroscopy to measure conductivity discrepancies .

- Computational Validation : Perform DFT calculations (e.g., using Gaussian 16) to model solvent interactions and compare with experimental results. Discrepancies may arise from unaccounted hydrogen bonding in non-deuterated solvents .

Q. How can researchers design experiments to investigate the catalytic potential of this compound in organic transformations?

Methodological Answer:

- Reaction Scope Testing : Evaluate catalytic efficiency in deuterium-labeled reactions (e.g., acid-catalyzed esterifications) by tracking deuterium incorporation via GC-MS. Compare turnover frequencies (TOF) with non-deuterated analogs .

- Kinetic Isotope Effect (KIE) Studies : Measure rate constants (kH/kD) in protonated vs. deuterated systems to assess the compound’s role in rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.